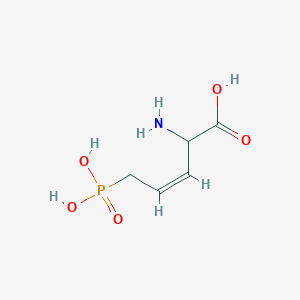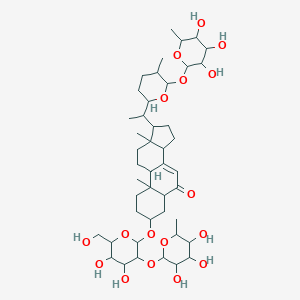
14-Methylcholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylcholesterol is a sterol compound that has been found to play a significant role in the regulation of cholesterol metabolism. It is a cholesterol derivative that is commonly found in plants and some marine organisms. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. In
Mecanismo De Acción
The mechanism of action of 14-Methylcholesterol is not fully understood. However, studies have shown that the compound can regulate the expression of genes involved in cholesterol metabolism. It has been found to inhibit the activity of enzymes involved in cholesterol synthesis, which can lead to a decrease in cholesterol levels in the body.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to decrease the levels of LDL cholesterol in the blood, which is commonly referred to as "bad" cholesterol. The compound has also been found to increase the levels of HDL cholesterol, which is commonly referred to as "good" cholesterol. This compound has also been found to have anti-inflammatory properties, which can help reduce the risk of developing inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 14-Methylcholesterol in lab experiments include its ability to regulate cholesterol metabolism, its anti-cancer properties, and its anti-inflammatory properties. However, the limitations of using the compound in lab experiments include its complex synthesis process and the need for precise control of reaction conditions.
Direcciones Futuras
There are several future directions for the study of 14-Methylcholesterol. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-cancer and anti-inflammatory properties, and it can regulate cholesterol metabolism. While the compound has some limitations in lab experiments, further studies are needed to fully understand its potential use in the treatment of various diseases.
Métodos De Síntesis
14-Methylcholesterol is synthesized by the oxidation of the 14-methyl group of cholesterol. The process involves the use of various reagents, including pyridinium chlorochromate, potassium permanganate, and selenium dioxide. The synthesis of this compound is a complex process that requires careful handling and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
14-Methylcholesterol has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. The compound has also been found to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
115090-73-8 |
|---|---|
Fórmula molecular |
C45H61N4O9PSi |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h10,19-20,22-25,29H,7-9,11-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27-,28?/m1/s1 |
Clave InChI |
GYDMQOXWSJQQQJ-HTGIKUTMSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Sinónimos |
14-methylcholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)





